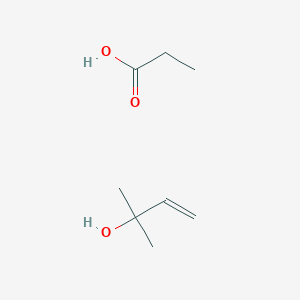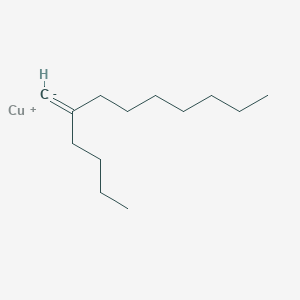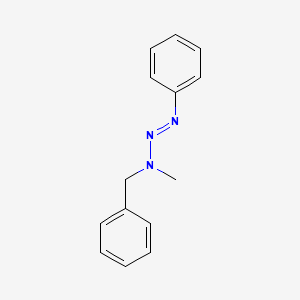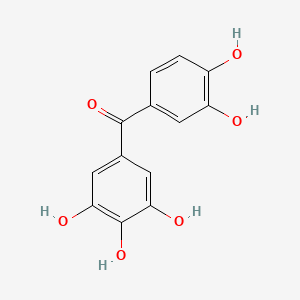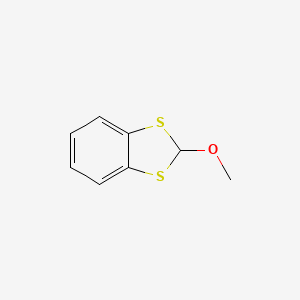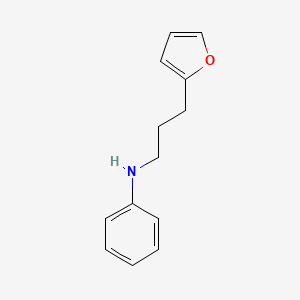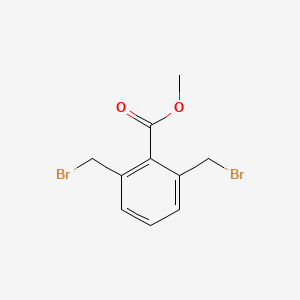
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- is a chemical compound belonging to the benzazocine family. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The unique structure of this compound makes it a subject of interest for researchers in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- typically involves multi-step organic reactions. Common starting materials include aromatic amines and cyclic anhydrides. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions may involve the use of acids, bases, or specific catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzazocine-2,6(1H,3H)-dione: A closely related compound with similar structural features.
4,5-Dihydro-1-methyl-1H-benzazepine: Another compound in the benzazepine family with distinct properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A compound with a similar core structure but different functional groups.
Uniqueness
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- stands out due to its unique combination of structural elements, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
55366-49-9 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
1-methyl-4,5-dihydro-3H-1-benzazocine-2,6-dione |
InChI |
InChI=1S/C12H13NO2/c1-13-10-6-3-2-5-9(10)11(14)7-4-8-12(13)15/h2-3,5-6H,4,7-8H2,1H3 |
Clé InChI |
VRQLOGZWYWTALX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CCCC(=O)C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-(hexyloxy)phenyl]-](/img/structure/B14628585.png)

![Stannane, [(4-methylphenyl)thio]triphenyl-](/img/structure/B14628590.png)
